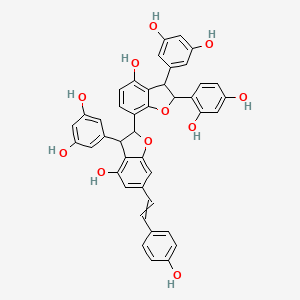
Gnetumontanin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gnetumontanin B is a naturally occurring stilbenoid compound found in the lianas of Gnetum montanum f. megalocarpum. It is a trimer oligomerized from two oxyresveratrol and one resveratrol units . This compound has garnered attention due to its potent biological activities, particularly its ability to inhibit tumor necrosis factor-alpha (TNF-α) production .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Gnetumontanin B involves the oligomerization of oxyresveratrol and resveratrol units. The structures of these compounds are determined using spectroscopic techniques, especially 2D NMR . The synthetic route typically involves the use of oxidative coupling reactions to form the trimer structure.
Industrial Production Methods
Industrial production of this compound is not well-documented, but it is likely to involve the extraction and purification from natural sources such as Gnetum montanum f. megalocarpum. The compound can be isolated using chromatographic techniques and further purified to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Gnetumontanin B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the stilbene double bonds to single bonds, forming dihydrostilbenes.
Substitution: Substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions include oxidized stilbenoids, reduced dihydrostilbenes, and substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Gnetumontanin B has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying stilbenoid chemistry and oligomerization reactions.
Industry: The compound’s antioxidant properties make it useful in the development of natural preservatives and health supplements.
Mecanismo De Acción
Gnetumontanin B exerts its effects primarily through the inhibition of TNF-α production. TNF-α is a cytokine involved in systemic inflammation, and its inhibition can reduce inflammatory responses . The compound interacts with molecular targets involved in the TNF-α signaling pathway, thereby modulating the inflammatory process.
Comparación Con Compuestos Similares
Similar Compounds
Gnetumontanin A: An oligostilbene dimerized from two oxyresveratrol units.
Gnetumontanin C: A stilbenoid with a novel skeleton having a delta-lactone moiety.
Gnetumontanin D: A glucoside of a stilbenoid.
Uniqueness
Gnetumontanin B is unique due to its trimer structure, which is formed from two oxyresveratrol and one resveratrol units. This structure imparts distinct biological activities, particularly its potent inhibition of TNF-α production . Compared to other similar compounds, this compound’s trimeric nature and specific biological activities make it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C42H32O11 |
|---|---|
Peso molecular |
712.7 g/mol |
Nombre IUPAC |
4-[3-(3,5-dihydroxyphenyl)-7-[3-(3,5-dihydroxyphenyl)-4-hydroxy-6-[2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-2-yl]-4-hydroxy-2,3-dihydro-1-benzofuran-2-yl]benzene-1,3-diol |
InChI |
InChI=1S/C42H32O11/c43-24-5-3-20(4-6-24)1-2-21-11-34(51)38-35(12-21)52-41(36(38)22-13-26(45)17-27(46)14-22)31-9-10-32(49)39-37(23-15-28(47)18-29(48)16-23)40(53-42(31)39)30-8-7-25(44)19-33(30)50/h1-19,36-37,40-41,43-51H |
Clave InChI |
RSCPVPKROFWCSQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=CC2=CC(=C3C(C(OC3=C2)C4=C5C(=C(C=C4)O)C(C(O5)C6=C(C=C(C=C6)O)O)C7=CC(=CC(=C7)O)O)C8=CC(=CC(=C8)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


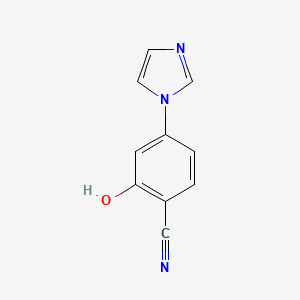

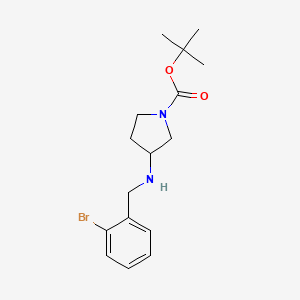
![4-[(3-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12439923.png)
![(3R,4R)-3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-{4'-fluoro-[1,1'-biphenyl]-4-yl}piperidine hydrochloride](/img/structure/B12439936.png)
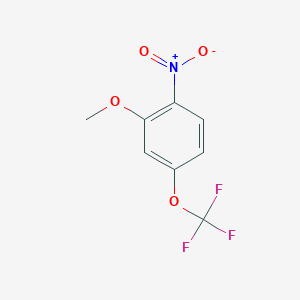
![bis[(1S,2S)-1,2-diaminocyclohexyl] 2,3-dihydroxybutanedioate](/img/structure/B12439947.png)

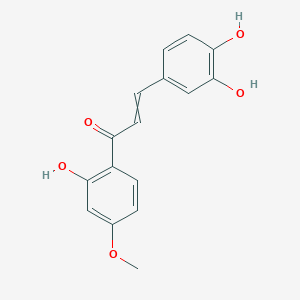
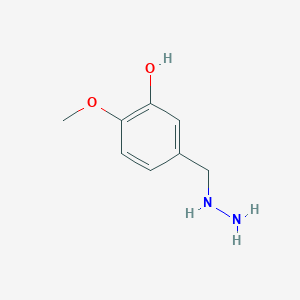
![ethyl (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate](/img/structure/B12439984.png)
![Tert-butyl (3-bromothieno[2,3-b]pyridin-2-yl)carbamate](/img/structure/B12439986.png)

![tert-butyl N-{2-[2-(6-methoxynaphthalen-2-yl)propanamido]propyl}carbamate](/img/structure/B12439997.png)
